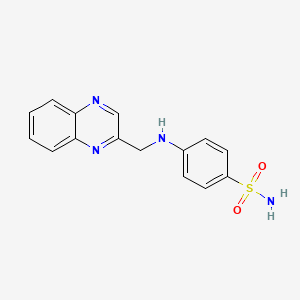
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.362 g/mol . This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and biological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Métodos De Preparación
The synthesis of 4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide typically involves a multi-step process. One common method includes the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid to produce 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with different aromatic amines under solvent-free conditions to yield the desired quinoxaline sulfonamides . The reaction conditions are generally mild, and the products are obtained in excellent yields after an easy work-up .
Análisis De Reacciones Químicas
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring or the sulfonamide group.
Aplicaciones Científicas De Investigación
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the tumor’s pH regulation, leading to reduced tumor growth and increased apoptosis . Additionally, the compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparación Con Compuestos Similares
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide can be compared with other quinoxaline derivatives and sulfonamides:
Quinoxaline Derivatives: Compounds such as 2-(4-methoxyphenyl)quinoxaline and 2,3-disubstituted quinoxalines share similar pharmacological properties but differ in their specific activities and applications.
Sulfonamides: Other sulfonamides, like sulfanilamide and sulfamethoxazole, are well-known for their antibacterial properties.
Propiedades
Número CAS |
62294-88-6 |
|---|---|
Fórmula molecular |
C15H14N4O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-(quinoxalin-2-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O2S/c16-22(20,21)13-7-5-11(6-8-13)17-9-12-10-18-14-3-1-2-4-15(14)19-12/h1-8,10,17H,9H2,(H2,16,20,21) |
Clave InChI |
ZBXQQAIQGLIMCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















